

GSK-2881078 Technical Support Center: In Vivo Liver Enzyme Effects

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Compound of Interest

Compound Name: GSK-2881078

Cat. No.: B607813

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo effects of **GSK-2881078** on liver enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.

Troubleshooting Guide: Managing and Interpreting Liver Enzyme Elevations

Researchers conducting in vivo studies with **GSK-2881078** may observe transient elevations in liver enzymes. This guide provides a structured approach to monitoring, interpreting, and managing these changes.

Issue: Elevated Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) Levels Observed Post-Treatment

- Step 1: Confirm the Finding. Repeat the liver function tests (LFTs) to rule out sample error or transient, clinically insignificant fluctuations.
- Step 2: Correlate with Dosage and Duration. Analyze the timing and magnitude of the elevation in relation to the dosing regimen of **GSK-2881078**. Elevations have been noted to be dose-dependent.[\[1\]](#)[\[2\]](#)

- Step 3: Assess Clinical Significance. Evaluate the subject for any clinical signs of liver injury, such as jaundice, abdominal pain, or nausea. In human studies, observed elevations of ALT were generally transient.[1][2]
- Step 4: Rule Out Confounding Factors. Investigate other potential causes of liver enzyme elevation, including co-administered medications, underlying health conditions (e.g., non-alcoholic fatty liver disease), or recent strenuous physical exercise, which can elevate creatine phosphokinase and sometimes aminotransferases.[3]
- Step 5: Monitor and Follow-Up. Continue regular monitoring of LFTs. In clinical trials, these elevations were often reversible upon discontinuation of the drug.[4]

Frequently Asked Questions (FAQs)

Q1: Have elevations in liver enzymes been reported in clinical trials of **GSK-2881078**?

A1: Yes, transient elevations in alanine aminotransferase (ALT) have been observed in clinical trials involving **GSK-2881078**. [1][2] These changes were generally well-tolerated, and no serious adverse events related to liver function were reported. [1][2] A systematic review of safety data for various Selective Androgen Receptor Modulators (SARMs), including **GSK-2881078**, noted that elevations in liver enzymes are a known class effect. [4]

Q2: What is the typical magnitude and duration of liver enzyme elevations seen with **GSK-2881078**?

A2: The available data from a Phase 1b study indicates that the elevations in ALT were transient. [1][2] Specific fold-increases over the upper limit of normal (ULN) are detailed in the quantitative data summary below. The elevations tended to resolve, but continuous monitoring is recommended.

Q3: Are there any known risk factors for developing elevated liver enzymes with **GSK-2881078**?

A3: While specific risk factors for **GSK-2881078**-induced liver enzyme elevation are not definitively established, general risk factors for drug-induced liver injury (DILI) should be considered. These can include pre-existing liver conditions, concurrent use of other potentially hepatotoxic medications, and alcohol consumption. [5]

Q4: What monitoring protocols for liver function are recommended during in vivo studies with **GSK-2881078**?

A4: Based on clinical trial designs, regular monitoring of liver function tests (LFTs), including ALT, AST, alkaline phosphatase (ALP), and bilirubin, is recommended.^{[2][5][6]} Baseline measurements should be taken before initiating treatment, followed by periodic monitoring throughout the study and during a follow-up period after the cessation of dosing.

Quantitative Data Summary

The following tables summarize the reported effects of **GSK-2881078** on liver enzymes from clinical studies.

Table 1: Summary of Alanine Aminotransferase (ALT) Changes in a Phase 1b Study^[2]

Treatment Group	Change from Baseline in ALT	Observations
GSK-2881078 (various doses)	Increases observed	Alterations were primarily in ALT and AST, with ALT being most affected.
Placebo	Not specified	Compared to placebo, GSK-2881078 showed greater lean mass accrual.

Note: The publication mentions that both ALT and AST demonstrated increases, with ALT being the most affected, but does not provide specific mean changes or statistical significance in the accessible text.

Table 2: Incidence of ALT Elevation in SARM Clinical Trials^[4]

Compound	Study (Clark et al.)	Study (Neil et al.)
GSK2881078	4.3% of subjects with ALT elevation	62.9% of subjects with ALT elevation

This systematic review highlights the variability in reported ALT elevations across different studies of the same compound.

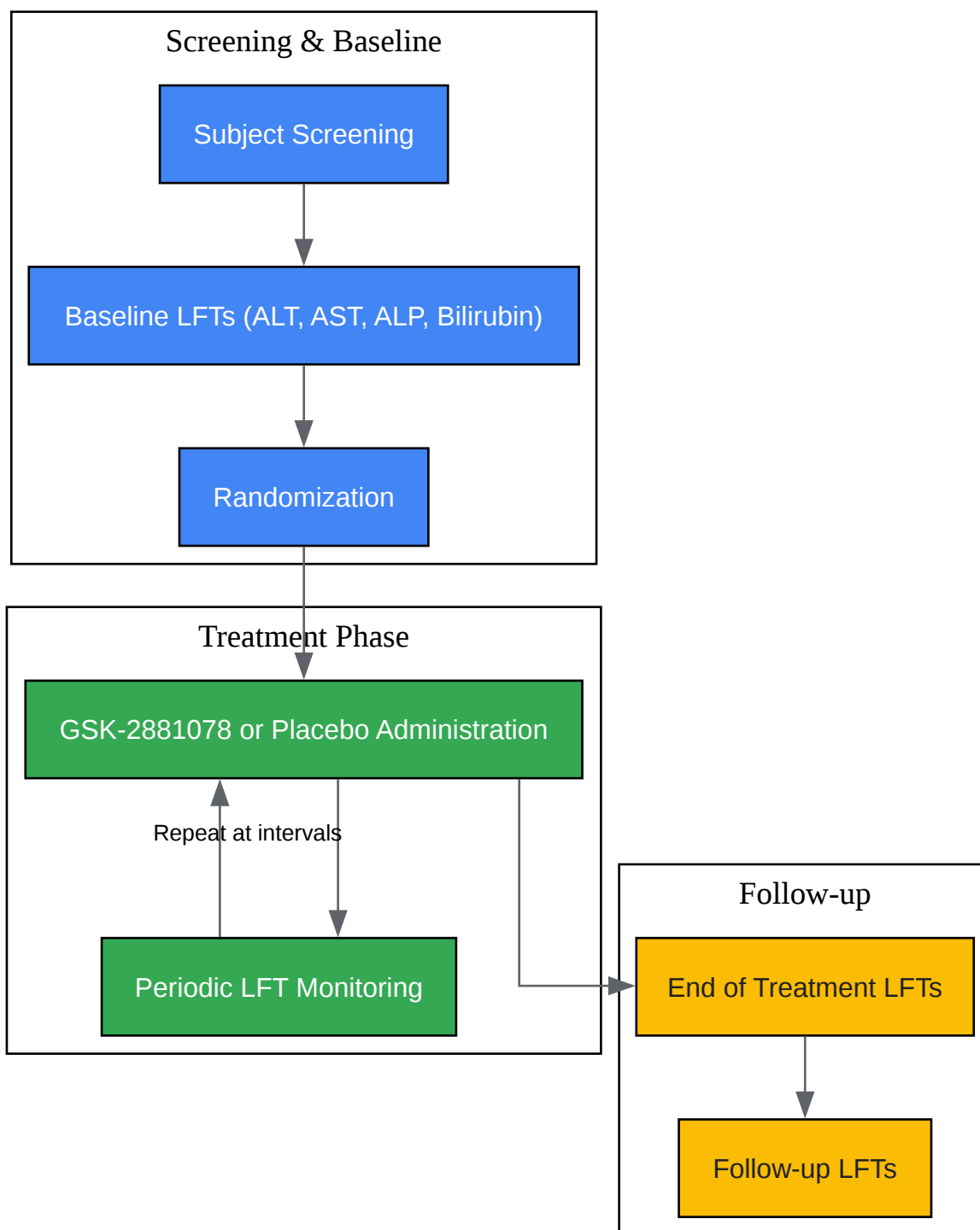
Experimental Protocols

Protocol: Phase 1b Safety and Tolerability Study of **GSK-2881078** in Healthy Older Adults[1][2]

- Study Design: Randomized, placebo-controlled, parallel-group, repeat-dose, dose-escalation study.
- Participants: Healthy older males and postmenopausal females.
- Dosing Regimen: Dosing at each level was administered twice daily for the first 3 days, followed by once-daily dosing for up to 53 days.
- Liver Function Monitoring: Plasma samples were collected to assay for liver function tests, including ALT and AST. The specific time points for collection were at screening, baseline, and periodically throughout the treatment and follow-up phases.
- Analytical Method: Plasma samples were analyzed using validated analytical methods, likely standard enzymatic assays for liver function markers.

Visualizations

Below are diagrams illustrating the experimental workflow for monitoring liver safety and the logical relationship for investigating liver enzyme elevations.



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Caption: Experimental workflow for monitoring liver enzymes in a clinical trial.



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Caption: Logical workflow for investigating elevated liver enzymes during a study.

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